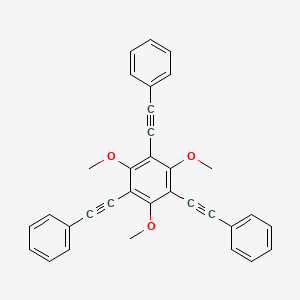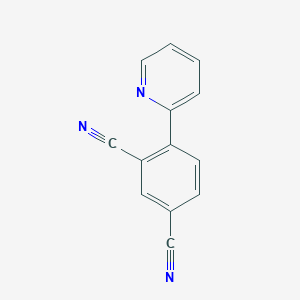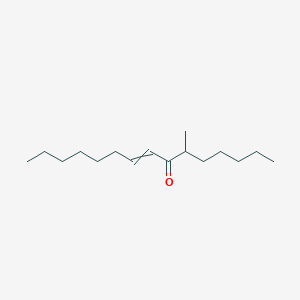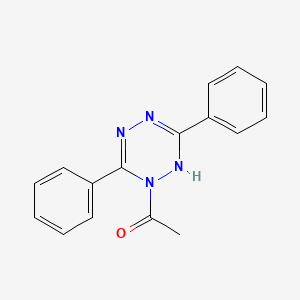
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene is a complex organic compound with the molecular formula C33H24O3 and a molecular weight of 468.54 g/mol This compound is characterized by a benzene ring substituted with three methoxy groups and three phenylethynyl groups at alternating positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene typically involves the following steps :
Starting Materials: The synthesis begins with 1,3,5-trimethoxybenzene as the core structure.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced through a Sonogashira coupling reaction. This involves the reaction of 1,3,5-trimethoxybenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways . The compound’s phenylethynyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler analog with only methoxy groups and no phenylethynyl substitutions.
1,3,5-Tris(phenylethynyl)benzene: Lacks the methoxy groups, providing a comparison of the effects of methoxy substitution.
Uniqueness
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene is unique due to the combination of methoxy and phenylethynyl groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in materials science and molecular research.
Propriétés
Numéro CAS |
674289-05-5 |
|---|---|
Formule moléculaire |
C33H24O3 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1,3,5-trimethoxy-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C33H24O3/c1-34-31-28(22-19-25-13-7-4-8-14-25)32(35-2)30(24-21-27-17-11-6-12-18-27)33(36-3)29(31)23-20-26-15-9-5-10-16-26/h4-18H,1-3H3 |
Clé InChI |
NRSHTOBSUXLJTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)OC)C#CC3=CC=CC=C3)OC)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)

phosphanium iodide](/img/structure/B12529374.png)


